4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt hydrate
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Overview
Description
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt hydrate is a chemical compound known for its role as a specific inhibitor of cellular anion permeability. It is an anionic alkylating agent containing isothiocyanate residues, which makes it a negatively charged homobifunctional cross-linking reagent . This compound is widely used in cell transport studies due to its ability to inhibit bicarbonate transporters and other anion exchangers .
Preparation Methods
The synthesis of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt hydrate involves the reaction of stilbene derivatives with isothiocyanate groups. The isothiocyanate groups react with primary amines at a pH of 9.0-10.0 . Industrial production methods typically involve the use of potassium bicarbonate or dimethyl sulfoxide (DMSO) as solvents to achieve solubility . The compound is stored at temperatures between 2-8°C to maintain stability .
Chemical Reactions Analysis
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt hydrate undergoes several types of chemical reactions:
Substitution Reactions: The isothiocyanate groups react with primary amines, leading to the formation of thiourea derivatives.
Alkylation Reactions: The compound alkylates lysine residues, which can inhibit apoptosis by targeting membrane-based anion transporters.
Inhibition of Calcium Transport: It inhibits calcium transport in vesicles, which is crucial for various cellular processes.
Common reagents used in these reactions include primary amines and potassium bicarbonate. The major products formed from these reactions are thiourea derivatives and alkylated proteins .
Scientific Research Applications
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt hydrate involves the alkylation of lysine residues, which inhibits apoptosis indirectly by targeting membrane-based anion transporters . The isothiocyanate groups react with primary amines, leading to the formation of stable thiourea derivatives . Additionally, the compound inhibits calcium transport in vesicles, affecting various cellular processes .
Comparison with Similar Compounds
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt hydrate is unique due to its specific inhibition of cellular anion permeability and its ability to alkylate lysine residues. Similar compounds include:
4-Acetamido-4’-isothiocyanato-2,2’-stilbenedisulfonic acid disodium salt:
Disodium 4,4’-Diisothiocyanato-2,2’-stilbenedisulfonate: This compound is closely related but lacks the hydrate form.
These similar compounds highlight the unique properties of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt hydrate, particularly its effectiveness in inhibiting anion transport and its stability in various conditions.
Properties
Molecular Formula |
C16H10N2Na2O7S4 |
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Molecular Weight |
516.5 g/mol |
IUPAC Name |
disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate |
InChI |
InChI=1S/C16H10N2O6S4.2Na.H2O/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;;/h1-8H,(H,19,20,21)(H,22,23,24);;;1H2/q;2*+1;/p-2 |
InChI Key |
ADLZNNLHYLRUDW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
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